Ethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is an organic compound that features a pyrazole ring substituted with a tetrahydropyranyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves the reaction of a pyrazole derivative with tetrahydropyran and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. The tetrahydropyranyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-methanol: Similar structure but with an alcohol group instead of an ester.
Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxamide: Contains an amide group instead of an ester.
Uniqueness: Ethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring with a tetrahydropyranyl group and an ethyl ester. This specific arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-6-7-13(12-9)10-5-3-4-8-16-10/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
JGGTWEMKJJQRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2CCCCO2 |
Origin of Product |
United States |
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